フルコルトロン酢酸エステル

概要

説明

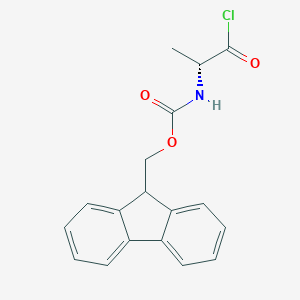

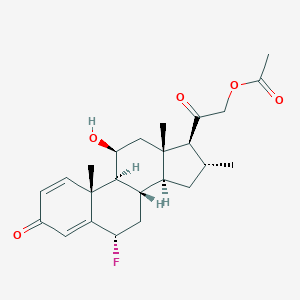

Fluocortolone Acetate, also known as Fluocortolone Acetate, is a useful research compound. Its molecular formula is C24H31FO5 and its molecular weight is 418.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fluocortolone Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluocortolone Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

皮膚疾患の局所治療

フルコルトロン酢酸エステルは、さまざまな皮膚疾患に対して局所的に使用されるグルココルチコイドです . これは、これらの状態によって引き起こされる腫れ、赤み、およびかゆみを軽減するのに役立ちます .

全身使用

フルコルトロン酢酸エステルは、局所適用に加えて、全身的に使用することもできます . つまり、全身に影響を与える状態を治療するために、経口または注射によって摂取できます。

皮膚の炎症の治療

フルコルトロン酢酸エステルは、皮膚の炎症の治療に使用されます . 赤み、腫れ、およびかゆみなどの炎症の症状を軽減するのに役立ちます。

コルチコステロイド療法

フルコルトロン酢酸エステルは、コルチコステロイド療法に関連付けられています . コルチコステロイドは、体内の炎症を抑制するタイプの薬です。アレルギー、喘息、自己免疫疾患など、さまざまな状態の治療に使用されます。

薬物動態の研究

フルコルトロン酢酸エステルの薬物動態は、経口投与のさまざまなスケジュールで研究されてきました . 薬物動態とは、薬物がどのように体内に吸収、分布、代謝、および排泄されるかを研究するものです。

神経学における研究

ベル麻痺の患者におけるフルコルトロンとフルコルトロン+アシクロビル治療の効果を比較した研究があります . この研究は、フルコルトロン酢酸エステルが神経学的状態の治療にどのように使用できるかについて理解を深めるのに役立ちます。

作用機序

Target of Action

Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Upon binding to the GR, Fluocortolone Acetate forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .

Biochemical Pathways

As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .

Pharmacokinetics

Fluocortolone Acetate is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that Fluocortolone Acetate has good bioavailability.

Result of Action

The primary result of Fluocortolone Acetate’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .

Action Environment

The action of Fluocortolone Acetate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of Fluocortolone Acetate should be carefully adjusted based on the individual patient’s condition and response to therapy .

Safety and Hazards

生化学分析

Biochemical Properties

Fluocortolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is a glucocorticoid, which means it interacts with the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . The nature of these interactions is typically through binding to the receptor, which then influences the transcription of specific genes .

Cellular Effects

Fluocortolone Acetate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating gene expression, which can affect a wide range of cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of Fluocortolone Acetate involves its binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to influence the transcription of specific genes . This can lead to changes in the production of proteins, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

As a glucocorticoid, it is likely to be transported into cells via passive diffusion and bind to intracellular glucocorticoid receptors .

Subcellular Localization

The subcellular localization of Fluocortolone Acetate is likely to be in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex then translocates to the nucleus, where it can influence gene transcription

特性

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-82-5 | |

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

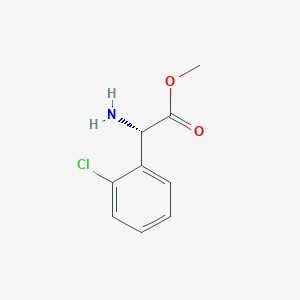

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)